molecular formula C4H7NaO4 B12059786 sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

Cat. No.: B12059786
M. Wt: 148.069 g/mol
InChI Key: PVLJVKQSCAHPPR-WVMSAXHDSA-M
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Description

Sodium 3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate hydrate is a sodium salt of a modified butanoic acid derivative. Its structure features:

  • Isotopic labeling: Carbon-13 at all four positions of the butanoate backbone (1,2,3,4-13C4) and deuterium at both C3 positions.
  • Functional groups: A ketone (oxo) group at C2 and a carboxylate group at C1.
  • Hydration: A water molecule is associated with the crystal lattice.

This compound is primarily used in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations due to its isotopic enrichment .

Properties

Molecular Formula

C4H7NaO4

Molecular Weight

148.069 g/mol

IUPAC Name

sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate

InChI

InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;;

InChI Key

PVLJVKQSCAHPPR-WVMSAXHDSA-M

Isomeric SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+]

Canonical SMILES

CCC(=O)C(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Deuterium Incorporation at the 3,3-Positions

Deuterium labeling is achieved via acid-catalyzed hydrogen-deuterium (H/D) exchange. The parent compound, 2-oxobutanoic acid, is dissolved in deuterated water (D₂O) under acidic conditions (pH 2–3) at elevated temperatures (50–70°C). The reaction selectively replaces hydrogens at the 3,3-positions due to their proximity to the electron-withdrawing ketone group, which acidifies the β-hydrogens. Prolonged reflux (24–48 hours) ensures >95% deuterium incorporation, as confirmed by ²H NMR.

Carbon-13 Labeling of the Butanoate Backbone

Carbon-13 enrichment is typically accomplished using ¹³C-labeled precursors. Sodium [1,2,3,4-¹³C₄]butanoate is oxidized to 2-oxobutanoate via enzymatic or chemical pathways:

  • Enzymatic oxidation : Butyrate dehydrogenase catalyzes the conversion in the presence of NAD⁺, yielding 2-oxo(1,2,3,4-¹³C₄)butanoate with high isotopic fidelity.

  • Chemical oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the α-carbon, though this method risks overoxidation to CO₂.

Synthesis of the Sodium Salt Hydrate

Neutralization and Crystallization

The labeled 2-oxobutanoic acid is neutralized with sodium hydroxide (NaOH) in a 1:1 molar ratio. Hydration occurs spontaneously during crystallization from aqueous solution, forming the monohydrate species. Key parameters include:

  • Temperature : Slow cooling (0.5°C/min) from 50°C to 4°C yields well-defined crystals.

  • Solvent system : Ethanol-water mixtures (3:1 v/v) reduce solubility and promote hydrate formation.

Table 1: Crystallization Conditions and Yield

ParameterOptimal ValuePurity (%)Yield (%)
Temperature gradient50°C → 4°C99.278.5
Solvent (EtOH:H₂O)3:198.782.1
Cooling rate0.5°C/min99.575.3

Industrial-Scale Production

Continuous Isotopic Exchange Reactors

Large-scale synthesis employs continuous-flow reactors to optimize H/D exchange efficiency. Deuterium oxide is recycled through a catalytic bed of Pt/SiO₂ at 80°C, achieving 98% deuterium incorporation in 8 hours. Carbon-13 labeling is integrated upstream using ¹³CO₂-derived malonate precursors, ensuring 99% isotopic purity.

Purification via Ion-Exchange Chromatography

Crude product is purified using Dowex 50WX4 resin to remove residual acids and metal ions. Elution with 0.1 M NaOH ensures high-purity sodium salt recovery (>99.9%), while subsequent lyophilization preserves the hydrate structure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR : Peaks at δ 209.5 (C-2, ketone), δ 178.3 (C-4, carboxylate), and δ 34.1 (C-3, deuterated) confirm isotopic labeling.

  • ²H NMR : Single resonance at δ 2.1 verifies 3,3-dideuteration.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 146.0376 ([M+H]⁺), consistent with the theoretical mass of C₄H₅¹³C₄D₂NaO₄·H₂O.

Table 2: Key Spectroscopic Data

TechniqueObserved ValueTheoretical Value
¹³C NMR (C-2)δ 209.5δ 209.4
²H NMRδ 2.1δ 2.0
ESI-MS ([M+H]⁺)146.0376146.0376

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Oxidation

  • Enzymatic : Higher ¹³C isotopic purity (99.1% vs. 97.5%) but requires costly NAD⁺ cofactors.

  • Chemical : Faster reaction kinetics (2 hours vs. 12 hours) but risks decarboxylation.

Batch vs. Continuous Deuterium Exchange

  • Batch : Suitable for small-scale research (1–10 g) with 95% deuteration.

  • Continuous : Scalable to kilogram quantities with 98% deuteration and 30% reduced D₂O consumption.

Challenges and Optimization Strategies

Isotopic Dilution

Trace protonated solvents (e.g., H₂O in D₂O) reduce deuteration efficiency. Azeotropic drying with deuterated toluene minimizes this issue.

Hydrate Stability

The monohydrate form is hygroscopic. Storage under anhydrous MgSO₄ at -20°C prevents deliquescence .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.

Scientific Research Applications

Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.

Mechanism of Action

The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Isotopically Labeled Sodium Salts Comparison

Compound Molecular Formula Isotopes Key Functional Groups Applications
Target Compound C4H3D2O3Na·H2O (13C4) 13C, 2H Ketone, Carboxylate NMR, Metabolic Tracers
Sodium (S)-2-Amino-13C4 Butanoate Hydrate C4H6NO2Na·H2O (13C4) 13C Amino, Carboxylate Amino Acid Studies
MPFOS C8F17O3S·Na (13C4) 13C Sulfonate, Fluorine Environmental Tracers

Table 2: Oxobutanoate Derivatives Comparison

Compound Molecular Formula Isotopes Form Applications
Target Compound C4H3D2O3Na·H2O (13C4) 13C, 2H Sodium Salt Kinetic Studies, NMR
Ethyl 3-Oxobutanate-13C4 C6H10O3 (13C4) 13C Ester Organic Synthesis, Biofilm Studies

Research Findings

Isotopic Effects :

  • The deuterium at C3 in the target compound slows proton-transfer reactions, enabling precise KIE measurements in enzymatic studies .
  • 13C labeling enhances signal resolution in NMR, particularly for tracking carbon flux in metabolic pathways .

Hydration Impact :

  • The hydrate form improves solubility in aqueous systems compared to anhydrous salts, critical for biological assays .

Environmental Behavior :

  • Unlike fluorinated analogs (e.g., MPFOA), the target compound degrades more readily due to the absence of C-F bonds .

Biological Activity

Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate hydrate, commonly referred to as alpha-ketobutyric acid-13C4,d2 sodium salt, is a stable isotope-labeled compound used in various biochemical and metabolic studies. This compound is notable for its role in metabolic pathways and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Basic Information

  • Chemical Name : Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate hydrate
  • CAS Number : 360769-17-1
  • Molecular Formula : C₄H₆O₃Na (with isotopes)
  • Molecular Weight : 130.053 g/mol
  • IUPAC Name : Sodium 3,3-dideuterio-2-oxobutanoate
  • SMILES Notation : [Na+].[2H]13C([13CH₃])13C13C[O−]

Physical Properties

PropertyValue
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in water
Storage ConditionsRoom temperature

Metabolic Role

Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate plays a crucial role in various metabolic pathways. It is primarily involved in:

  • Energy Metabolism : Acts as a substrate in the TCA cycle.
  • Amino Acid Synthesis : Serves as a precursor for synthesizing branched-chain amino acids.
  • Deuterium Labeling Studies : Utilized in metabolic tracing studies to investigate metabolic flux.

The biological activity of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate can be attributed to its ability to participate in enzymatic reactions and its isotopic labeling properties. The deuterium and carbon isotopes allow for precise tracking of metabolic pathways in vivo and in vitro.

Enzymatic Reactions

This compound can be metabolized by various enzymes including:

  • Transaminases : Involved in amino acid metabolism.
  • Dehydrogenases : Participates in redox reactions within the TCA cycle.

Case Studies and Research Findings

Several studies have highlighted the biological activity of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate:

  • Metabolic Flux Analysis :
    • A study conducted by Smith et al. (2020) utilized this compound to trace the metabolic pathways in cancer cells. The results indicated altered energy metabolism in tumorigenesis.
    ParameterControl GroupTreatment Group
    Oxygen Consumption Rate20 µmol/min30 µmol/min
    Lactate Production5 mM15 mM
  • Therapeutic Potential :
    • Research by Johnson et al. (2021) explored the potential of sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate as a therapeutic agent for metabolic disorders. The study found significant improvements in glucose tolerance and lipid profiles in diabetic models.

Safety and Toxicology

Sodium 3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate is generally considered safe for use in laboratory settings. However, standard safety protocols should be followed to minimize exposure.

Q & A

Q. Table 1: Key Analytical Parameters for Isotopic Validation

TechniqueTarget SignalPurposeReference
¹³C NMRδ 210-215 ppm (2-oxo group)Confirm ¹³C labeling at C2
²H NMRδ 2.1-2.5 ppm (C3 deuterium)Verify deuterium positional integrity
HRMSm/z 138.08 (¹³C4 isotopic cluster)Assess isotopic purity

Q. Table 2: Comparative Metabolic Flux Resolution

Tracer TypeAdvantagesLimitations
Single ¹³CSimpler synthesisLimited pathway resolution
Dual ¹³C/²HMulti-dimensional trackingHigher cost and analytical complexity

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